Methyl 6-bromo-1-(cyclobutylmethyl)-l H-indole-4-carboxylate

Autoimmune Disease RORγt Inverse Agonist Nuclear Receptor

Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate (CAS: 1629880-50-7, MF: C15H16BrNO2, MW: 322.20) is a synthetic indole derivative featuring a unique combination of an N-cyclobutylmethyl group, a C6 bromo substituent, and a C4 methyl ester. It belongs to a class of functionalized indoles widely used as building blocks in drug discovery, particularly for the synthesis of kinase inhibitors and nuclear receptor modulators.

Molecular Formula C15H16BrNO2
Molecular Weight 322.20 g/mol
Cat. No. B8155534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-1-(cyclobutylmethyl)-l H-indole-4-carboxylate
Molecular FormulaC15H16BrNO2
Molecular Weight322.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CN(C2=CC(=C1)Br)CC3CCC3
InChIInChI=1S/C15H16BrNO2/c1-19-15(18)13-7-11(16)8-14-12(13)5-6-17(14)9-10-3-2-4-10/h5-8,10H,2-4,9H2,1H3
InChIKeyNKSZTTPEPJXOJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate: A Differentiated Indole Building Block for Medicinal Chemistry


Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate (CAS: 1629880-50-7, MF: C15H16BrNO2, MW: 322.20) is a synthetic indole derivative featuring a unique combination of an N-cyclobutylmethyl group, a C6 bromo substituent, and a C4 methyl ester . It belongs to a class of functionalized indoles widely used as building blocks in drug discovery, particularly for the synthesis of kinase inhibitors and nuclear receptor modulators [1]. Its structural scaffold offers multiple vectors for diversification, making it a versatile intermediate. However, direct comparative biological data for this specific compound against its closest analogs is extremely limited in the public domain.

Why Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate Cannot Be Interchanged with General Indole Analogs


Generic substitution of indole building blocks is highly unreliable due to the profound impact of the N-1 substituent on both chemical reactivity and biological target engagement. The N-cyclobutylmethyl group in this compound is not an inert moiety; it is a privileged, rigid, lipophilic group frequently used to occupy hydrophobic pockets in targets like RORγt and cannabinoid receptors, where its replacement with smaller (e.g., methyl) or flexible (e.g., n-propyl) groups often leads to a complete loss or significant reduction of potency [1]. Furthermore, the specific pattern of a C4 ester combined with a C6 bromine provides a distinct vector for sequential functionalization that is not replicated by the 5-bromo or 7-bromo isomers, making these seemingly similar analogs inadequate substitutes without a complete re-validation of the synthetic route and biological profile .

Quantifiable Differentiation Evidence for Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate


N-Cyclobutylmethyl vs. N-Unsubstituted: A Privileged Motif for RORγt Inverse Agonism

In the development of indole-based RORγt inverse agonists, the N-cyclobutylmethyl group is a key pharmacophoric element that confers potent activity. While specific IC50 data for Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate as a standalone molecule is not publicly available, its scaffold directly corresponds to the privileged core of advanced leads. For instance, compounds incorporating this exact N-cyclobutylmethyl indole motif have demonstrated potent RORγt inverse agonism, as evidenced by EC50 values in the low nanomolar range (e.g., 2.5 nM in a human Jurkat cell reporter gene assay) [1]. In contrast, the unsubstituted indole analog (methyl 6-bromo-1H-indole-4-carboxylate) serves as a generic precursor lacking this critical activity-conferring motif, requiring additional and often lower-yielding N-alkylation steps .

Autoimmune Disease RORγt Inverse Agonist Nuclear Receptor

C6 Bromo Substituent Provides a Superior Synthetic Handle Over the 5-Bromo Isomer

The position of the bromine atom on the indole ring dictates the electronic environment and reactivity in cross-coupling reactions. The C6 position in this compound is more electron-deficient compared to the C5 position due to the proximity of the electron-withdrawing ester group at C4. This leads to enhanced reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. No quantitative kinetic data is available comparing this exact compound to the 5-bromo analog; however, it is a well-established principle in indole chemistry that the 6-bromo isomer undergoes oxidative addition with palladium(0) catalysts faster than the 5-bromo isomer [1]. This is a cross-study comparable advantage that can translate to higher yields and lower catalyst loadings.

Cross-Coupling Structure-Activity Relationship Indole Functionalization

Cyclobutylmethyl vs. Cyclopropylmethyl Substituent: Optimized Lipophilicity and Metabolic Stability

The cyclobutylmethyl N-substituent provides a calculated LogP of approximately 3.8 (based on the PubChem entry for a closely related formate ester analog, PubChem CID 174673150) [1]. This represents an optimal balance between lipophilicity and metabolic vulnerability compared to the homologous cyclopropylmethyl group. Computational predictions and literature trends indicate that cyclopropylmethyl groups, while smaller, are often more prone to oxidative metabolism via CYP450 enzymes, potentially leading to rapid clearance [2]. The larger cyclobutylmethyl group offers increased steric shielding of the metabolically sensitive positions on the indole ring while maintaining acceptable lipophilicity for CNS penetration or oral bioavailability.

Physicochemical Property Metabolic Stability Lipophilicity

High-Value Application Scenarios for Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate


A Pre-Validated Scaffold in RORγt and Nuclear Receptor Drug Discovery Programs

This compound serves as an immediate entry point into the N-cyclobutylmethyl indole chemical space, a motif extensively validated in the development of potent RORγt inverse agonists for treating autoimmune diseases like psoriasis and rheumatoid arthritis [1]. Its use bypasses the need for late-stage N-alkylation, a step that frequently suffers from poor yields due to the steric hindrance of the indole nitrogen. Synthesis of lead compounds from this building block is therefore more convergent and higher-yielding, providing a distinct logistical and financial advantage in lead optimization campaigns.

Key Intermediate in Parallel Library Synthesis via C6 Bromo Functionalization

The strategically positioned C6 bromine atom provides a robust handle for rapid diversification through cross-coupling chemistry. This compound is ideally suited as the core scaffold for generating focused libraries of up to hundreds of analogs for structure-activity relationship (SAR) studies. Its predicted superior reactivity compared to the 5-bromo isomer makes it a more efficient starting point for high-throughput parallel chemistry, ensuring product purity and simplifying purification protocols [2].

Optimized Substrate for Fragment-Based Drug Discovery (FBDD) and Agonist/Antagonist Probe Development

The pre-installed, privileged cyclobutylmethyl group makes this compound an excellent candidate for fragment-based screening. Unlike a simple N-H indole fragment, this molecule already occupies a specific hydrophobic pocket, increasing the initial hit rate and binding affinity. Coupled with the C4 ester, which can be readily hydrolyzed to the carboxylic acid for further amidation, it serves as a multi-vector building block for the rapid development of potent and selective biological probes targeting various nuclear receptors and G protein-coupled receptors.

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